[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
Description
This compound features a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group. The oxazole’s 3-position is esterified with a 2-(1H-indol-3-yl)-2-oxoacetate moiety. The molecular formula is C22H19N2O6 (calculated from ), with a molecular weight of 407.4 g/mol (estimated from structural data). Its synthesis likely involves coupling a pre-formed oxazole derivative with an indole-oxoacetate ester, analogous to methods described in and for related compounds .
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-27-18-8-7-13(9-20(18)28-2)19-10-14(24-30-19)12-29-22(26)21(25)16-11-23-17-6-4-3-5-15(16)17/h3-11,23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUAEMZXVEWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydroxylamine
The 1,2-oxazole ring is classically synthesized via cyclization of β-keto esters with hydroxylamine. For the 3,4-dimethoxyphenyl-substituted variant:
Synthesis of Ethyl 3-(3,4-Dimethoxyphenyl)-3-oxopropanoate :
Cyclization to Isoxazole :
- Treatment of the β-keto ester with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 4 hours forms the isoxazole ring.
- Mechanism : Nucleophilic attack of hydroxylamine at the carbonyl, followed by dehydration and cyclization.
- Product : Ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate (85–90% yield).
Reduction to Alcohol :
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.75 (s, 2H, CH₂OH), 3.92 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).
- IR (KBr) : 3250 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C=N).
Preparation of 2-(1H-Indol-3-yl)-2-Oxoacetic Acid
Oxalylation of Indole
Indole derivatives react with oxalyl chloride to form α-keto acid chlorides, which are hydrolyzed to the free acid:
Reaction with Oxalyl Chloride :
Hydrolysis to Acid :
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, COOH), 8.45 (s, 1H, indole C2–H), 7.60–7.20 (m, 4H, indole H), 3.40 (s, 2H, CH₂).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).
Esterification of the Isoxazole Alcohol and α-Keto Acid
Steglich Esterification
Carbodiimide-mediated coupling ensures mild conditions suitable for acid- and base-sensitive substrates:
Activation of the Acid :
Addition of Alcohol :
Workup :
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (s, 1H, indole C2–H), 7.60–7.10 (m, 7H, aromatic H), 5.30 (s, 2H, OCH₂), 3.95 (s, 6H, 2×OCH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 185.2 (C=O), 162.5 (C=O ester), 150.1 (C=N), 128.5–110.2 (aromatic C), 56.2 (OCH₃), 55.8 (OCH₃), 50.1 (OCH₂).
Alternative Synthetic Routes and Optimization
Direct Cyclization of Preformed Intermediates
An alternative one-pot approach involves synthesizing the isoxazole and indole moieties concurrently:
Enzymatic Esterification
Lipase-catalyzed esterification offers an eco-friendly alternative:
Challenges and Mitigation Strategies
- Indole N–H Reactivity : The unprotected indole nitrogen may undergo side reactions during esterification. Using bulky bases (e.g., 2,6-lutidine) suppresses protonation and dimerization.
- Oxazole Ring Stability : Strong acids or prolonged heating can degrade the isoxazole. Reactions are best conducted under neutral or mildly basic conditions.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide ()
- Structure : Replaces the 1,2-oxazole with a 4-isoxazole ring and introduces an N-methyl acetamide group.
- Key Differences: The isoxazole’s oxygen and nitrogen positions (1,2-oxazole vs. The acetamide group may enhance solubility compared to the ester in the target compound.
Methyl 2-(1-methylindol-3-yl)-2-oxoacetate ()
- Structure : Simplifies the target compound by omitting the oxazole-dimethoxyphenyl moiety and methylating the indole nitrogen.
- Methylation of indole-NH may decrease hydrogen-bond donor capacity, affecting target binding .
Substituent Modifications
Curcumin Analogs ()
- Structure: Derivatives like (3e) and (3d) feature cyclopentanone/cyclohexanone cores with dimethoxyphenyl or hydroxy-methoxyphenyl substituents.
- Activity Comparison: Antioxidant Capacity: Compounds with hydroxyl groups (e.g., 3d) showed stronger radical scavenging (IC50 ~5 µM) than dimethoxy-substituted analogs (e.g., 3e), suggesting methoxy groups reduce antioxidant efficacy. Enzyme Inhibition: The dimethoxy-substituted 3e exhibited potent tyrosinase inhibition (IC50 <10 µM), while 2e (cyclohexanone analog) inhibited HIV-1 protease (IC50 ~1 µM). This highlights the importance of substituent positioning and ring size .
Ethyl {5-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indol-3-yl}(oxo)acetate ()
- Structure : Replaces the oxazole with a sulfanyl group and introduces a 4-methylphenyl substituent.
- However, sulfanyl moieties are prone to oxidation, which could limit stability .
Biological Activity
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic organic molecule characterized by its unique structural features, including an oxazole ring and an indole moiety. This combination is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure includes:
- Oxazole Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Indole Moiety : Known for its role in various biological activities, including anticancer effects.
- Dimethoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability and interaction with cellular membranes.
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features facilitate:
- Hydrogen Bonding : The amide linkage allows for effective binding with target proteins.
- π-π Stacking Interactions : The aromatic rings can engage in stacking interactions with aromatic residues in proteins, influencing enzymatic activity or receptor binding.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this one exhibit antimicrobial properties. For example, derivatives have shown effectiveness against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that the compound may possess significant antibacterial activity.
Anti-inflammatory Potential
Research has indicated that compounds within this structural class can modulate inflammatory pathways. In vitro studies have demonstrated that certain derivatives can inhibit the activity of NF-κB, a key transcription factor in inflammatory responses . This modulation suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
The compound's structural attributes position it as a candidate for anticancer research. Studies on similar compounds have revealed cytotoxic effects against various cancer cell lines, including colon cancer and oral squamous cell carcinoma . The following table summarizes findings related to cytotoxicity:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 5.0 | Induces apoptosis via caspase activation |
| Compound B | HT29 (Colon) | 10.0 | Causes mitochondrial membrane depolarization |
| Compound C | OSCC | 6.5 | Inhibits NF-κB signaling |
Case Studies
- Study on Indole Derivatives : A study evaluated several indole-based compounds for their anticancer properties. Among them, derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines while sparing non-malignant cells .
- Antimicrobial Evaluation : In vitro tests demonstrated that certain derivatives effectively inhibited bacterial growth at low concentrations (MIC values), indicating their potential as antibiotic agents .
Q & A
Q. What are the optimal synthetic routes for preparing [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate?
The compound can be synthesized via a multi-step approach:
- Step 1 : Synthesize the 1,2-oxazole core by cyclocondensation of 3,4-dimethoxyphenylacetylene with hydroxylamine derivatives under acidic conditions (e.g., acetic acid reflux, 3–5 hours) .
- Step 2 : Introduce the indole-2-oxoacetate moiety via esterification or nucleophilic substitution. Ethyl 2-(1H-indol-3-yl)-2-oxoacetate derivatives (e.g., from ChemIDplus, CAS 51079-10-8) can serve as precursors, activated with DCC/DMAP for coupling .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Parameters :
| Reaction Step | Conditions | Yield Range |
|---|---|---|
| Oxazole formation | Acetic acid, 110°C, 4h | 60–75% |
| Ester coupling | DCM, RT, 12h | 50–65% |
Q. How can the structural integrity of this compound be validated?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze - and -NMR for characteristic peaks:
Q. What preliminary biological assays are suitable for screening this compound?
Prioritize assays based on structural motifs:
- Anticancer activity : MTT assay against HCT-116 (colon cancer) or MCF-7 (breast cancer) cell lines (IC determination) .
- Enzyme inhibition : Test for acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) inhibition, given the indole-oxadiazole pharmacophore .
- Cytotoxicity : Use HEK-293 normal cells to assess selectivity (therapeutic index).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Case Study : If -NMR suggests a planar indole moiety, but X-ray shows puckering, perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to model electronic effects. Compare computed vs. experimental shifts (<2 ppm deviation acceptable) .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility (e.g., methoxy group rotation barriers) .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Microwave-assisted synthesis : Reduce reaction time for oxazole formation (15 minutes vs. 4 hours) with 20% yield improvement .
- Catalytic systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (if aryl halides are intermediates), achieving >85% coupling efficiency .
- Byproduct analysis : LC-MS to identify dimers or hydrolysis products; adjust pH or solvent polarity (e.g., switch from THF to DMF) .
Q. How can computational modeling predict the compound’s structure-activity relationship (SAR)?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Focus on hydrogen bonding with indole NH and hydrophobic interactions with dimethoxyphenyl groups .
- QSAR models : Train a model using descriptors like LogP, polar surface area, and H-bond donors. For example, indole derivatives with LogP 2.5–3.5 show optimal blood-brain barrier penetration .
Q. What advanced techniques elucidate the compound’s electronic properties for mechanistic studies?
- UV-Vis spectroscopy : Analyze - transitions (250–300 nm) to assess conjugation between oxazole and indole moieties .
- Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP/CHCN) to determine oxidation potentials (e.g., indole oxidation at ~0.8 V vs. Ag/AgCl) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo toxicity profiles?
- In vitro-in vivo extrapolation (IVIVE) : Adjust for metabolic differences using liver microsomes (e.g., CYP3A4/2D6 metabolism). For instance, if in vitro IC is 10 μM but in vivo LD is 100 mg/kg, check for prodrug activation .
- Toxicogenomics : RNA-seq of treated hepatocytes to identify upregulated apoptosis pathways (e.g., Caspase-3, BAX) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
